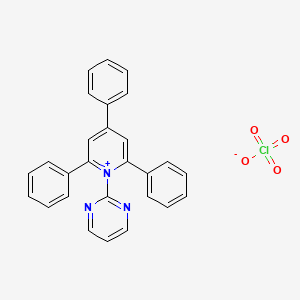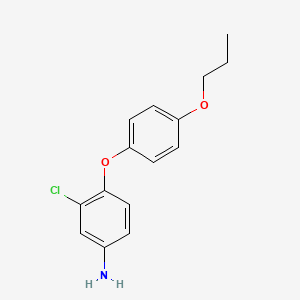![molecular formula C9H20N3O3PSi B14410291 Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate CAS No. 84645-44-3](/img/structure/B14410291.png)
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate typically involves the reaction of diethyl phosphonate with trimethylsilyl azide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper (I) bromide, and a solvent like acetone . The reaction conditions include maintaining the temperature at around 30-35°C for 20-30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine . The reactions are typically carried out in solvents like 1,4-dioxane at temperatures ranging from 100-110°C .
Major Products Formed
The major products formed from these reactions include various organophosphorus compounds, such as phosphonic acids, phosphine derivatives, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The trimethylsilyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate include:
- Diethyl trimethylsilyl phosphite
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (difluoromethyl)phosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique triazole ring structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
84645-44-3 |
|---|---|
Molekularformel |
C9H20N3O3PSi |
Molekulargewicht |
277.33 g/mol |
IUPAC-Name |
(5-diethoxyphosphoryl-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C9H20N3O3PSi/c1-6-14-16(13,15-7-2)8-9(11-12-10-8)17(3,4)5/h6-7H2,1-5H3,(H,10,11,12) |
InChI-Schlüssel |
VJXBKLXMVLLLFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=NNN=C1[Si](C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
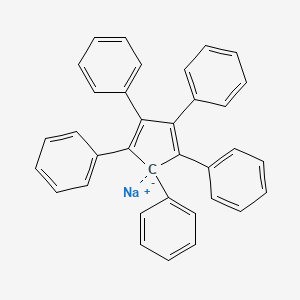

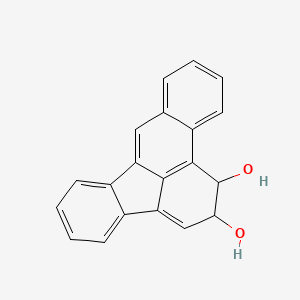

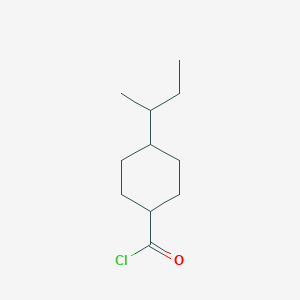
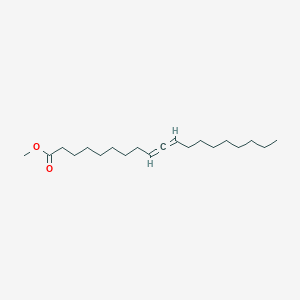
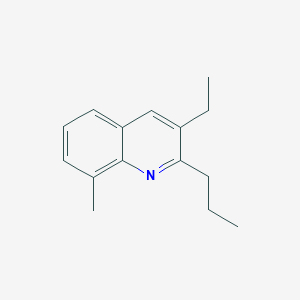
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
